3-(2-chlorophenyl)-5-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2-CHLOROPHENYL)-5-METHYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-1,2-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROPHENYL)-5-METHYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring and the subsequent functionalization to introduce the desired substituents. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-CHLOROPHENYL)-5-METHYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-1,2-OXAZOLE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazole ring or the substituents attached to it.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and pyridinyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
3-(2-CHLOROPHENYL)-5-METHYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-1,2-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 3-(2-CHLOROPHENYL)-5-METHYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Oxaprozin: A COX-2 inhibitor with anti-inflammatory properties.
Mubritinib: A tyrosine kinase inhibitor used in cancer research.
Ditazole: A platelet aggregation inhibitor.
Uniqueness
What sets 3-(2-CHLOROPHENYL)-5-METHYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-1,2-OXAZOLE-4-CARBOXAMIDE apart is its unique combination of substituents, which confer specific biological activities and make it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions also enhances its versatility in synthetic chemistry.
Properties
Molecular Formula |
C23H18ClN3O2 |
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Molecular Weight |
403.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C23H18ClN3O2/c1-15-21(22(27-29-15)19-4-2-3-5-20(19)24)23(28)26-18-8-6-16(7-9-18)14-17-10-12-25-13-11-17/h2-13H,14H2,1H3,(H,26,28) |
InChI Key |
RAXPWDWAEVRBQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 |
Origin of Product |
United States |
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